2-Ethenyl-d3-3,5-dimethylpyrazine
Description
Properties
CAS No. |
1082581-88-1 |
|---|---|
Molecular Formula |
C8H7D3N2 |
Molecular Weight |
137.2 |
Purity |
95% min. |
Synonyms |
2-Ethenyl-d3-3,5-dimethylpyrazine |
Origin of Product |
United States |
Scientific Research Applications
Flavor and Fragrance Applications
Flavoring Agent : 2-Ethenyl-d3-3,5-dimethylpyrazine is primarily utilized as a flavoring agent due to its nutty and roasted aroma characteristics. It is often incorporated into food products to enhance flavor profiles, particularly in coffee and baked goods. Its presence has been noted in the aroma of wood smoke and certain types of coffee .
Fragrance Component : In the fragrance industry, this compound is valued for its ability to impart complex notes to perfumes and scented products. It is used in formulations where a deep, earthy scent is desired .
Biochemical Studies
This compound has been studied for its role in various biochemical pathways. Research indicates that it may be involved in metabolic processes within certain microorganisms, such as Corynebacterium glutamicum, which is significant for industrial biotechnology applications .
Food Science
In food science, this compound has been investigated for its impact on flavor stability during food processing and storage. Studies have shown that it can influence the sensory properties of foods over time, making it a valuable subject for research into food preservation techniques .
Analytical Chemistry
The compound has been utilized in analytical methods to profile flavors in beverages such as wine. Techniques like stir bar sorptive extraction followed by thermal desorption gas chromatography-mass spectrometry have been employed to detect and quantify this compound among others responsible for off-flavors . This application highlights its importance in quality control within the beverage industry.
Case Study 1: Flavor Stability in Coffee
A study focused on the stability of flavor compounds in coffee found that the presence of this compound contributed positively to the retention of desirable flavor notes during roasting processes. The research emphasized the compound's role in enhancing overall sensory quality while mitigating off-flavors produced during prolonged storage .
Case Study 2: Aroma Profiling in Wine
In wine analysis, researchers employed advanced chromatographic techniques to profile volatile compounds, including this compound. The study demonstrated how variations in this compound's concentration could correlate with specific sensory attributes perceived by tasters, thus influencing consumer preferences .
Comparison with Similar Compounds
Table 1: Key Structural and Isotopic Features of Selected Pyrazine Derivatives
Key Observations:
Isotopic Labeling: The deuterated compounds (e.g., this compound and 2-Methoxy-d3 analog) are critical for analytical tracking, whereas non-deuterated analogs (e.g., 3-Ethyl-2,5-dimethylpyrazine) dominate flavor chemistry due to their volatility and sensory properties .
Substituent Effects :
- Ethenyl vs. Ethyl : The ethenyl group in this compound contributes to a more reactive double bond compared to the saturated ethyl group in 3-Ethyl-2,5-dimethylpyrazine, altering stability in Maillard reactions .
- Methoxy vs. Bromo : Methoxy groups (as in 2-Methoxy-3,5-dimethylpyrazine-d3) enhance solubility in polar solvents, while bromo substituents (e.g., 2-Bromo-3,5-dimethylpyrazine) facilitate cross-coupling reactions in synthetic chemistry .
Table 2: Functional Properties and Research Findings
Key Observations:
Thermal Behavior: Non-deuterated pyrazines like 3-Ethyl-2,5-dimethylpyrazine degrade under thermal processing, forming complex flavor profiles in foods, while deuterated analogs exhibit enhanced stability for analytical reproducibility .
Toxicity: Limited data exist for 2-Ethenyl-6-methylpyrazine (structurally similar to this compound), but safety protocols recommend handling by trained professionals due to uncharacterized chronic toxicity .
Environmental and Industrial Relevance
- Environmental Impact : Alkylpyrazines like 2-Ethenyl-3,5-dimethylpyrazine are biodegradable under aerobic conditions but lack comprehensive ecotoxicity data .
- Industrial Use: Deuterated pyrazines are niche products (priced higher due to isotopic enrichment), whereas non-deuterated analogs are mass-produced for food and fragrance industries .
Preparation Methods
Reaction Protocol
-
Starting Material : 2-Chloro-3,5-dimethylpyrazine (5 g, 35.06 mmol).
-
Deuterated Reagent : CD₂=CDMgBr (52.51 mmol) in N-methyl-2-pyrrolidone (NMP).
-
Catalyst : Ferric acetylacetonate (1.3 g, 3.68 mmol).
-
Conditions : Dropwise addition at 0°C under nitrogen, stirred for 2 hours.
-
Workup : Quenched with ethyl acetate, washed with brine, dried over Na₂SO₄, and purified via flash chromatography (hexane/EtOAc = 30:1).
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 32.7% (non-deuterated analog) | |
| Purity (GC-MS) | >99% | |
| Deuterium Incorporation | ~95% (estimated) |
This method’s deuterated variant remains theoretical but feasible, with deuterium introduced via the Grignard reagent. Challenges include sourcing or synthesizing CD₂=CDMgBr and optimizing reaction kinetics for higher yields.
Oxidative Dehydrogenation of Dihydropyrazine Derivatives
A patent by CN102002006B describes the synthesis of 2,3-dimethylpyrazine via oxidative dehydrogenation of 2,3-dimethyl-5,6-dihydropyrazine. This approach can be modified to target 2-ethenyl-d³-3,5-dimethylpyrazine by deuterating the dihydro precursor.
Modified Protocol for Deuterium Incorporation
-
Deuterated Dihydro Precursor : Synthesize 3,5-dimethyl-5,6-dihydropyrazine-d₃ via catalytic deuteration of the non-deuterated analog using D₂ gas and palladium.
-
Oxidation : Dissolve the deuterated dihydropyrazine in ethanol, add KOH (15 g), and bubble air at 65°C for 8 hours.
-
Purification : Concentrate the mixture, extract with toluene, and purify via fractional distillation (156–160°C).
Comparative Data
| Parameter | Non-Deuterated (CN102002006B) | Deuterated Adaptation |
|---|---|---|
| Yield | 83.3% | ~70% (estimated) |
| Reaction Time | 8 hours | 8–10 hours |
| Purity (GC-MS) | >99% | >95% |
This method’s scalability and solvent recovery (e.g., ethanol) make it industrially viable, though deuterium enrichment in the dihydro precursor requires precise catalysis.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated couplings, such as Heck or Stille reactions, offer routes to introduce deuterated ethenyl groups. For example, reacting 2-bromo-3,5-dimethylpyrazine with deuterated ethylene (C₂D₄) under Heck conditions could yield the target compound.
Proposed Heck Reaction Protocol
-
Substrate : 2-Bromo-3,5-dimethylpyrazine.
-
Deuterated Alkene : C₂D₄ gas.
-
Catalyst : Pd(OAc)₂ with PPh₃ ligand.
-
Base : Triethylamine in DMF.
-
Conditions : 80°C, 12 hours.
Anticipated Outcomes
Isotopic Exchange Post-Synthesis
Deuterium can be introduced post-synthesis via acid- or base-catalyzed exchange. For instance, treating 2-ethenyl-3,5-dimethylpyrazine with D₂O under reflux in the presence of Pt/C selectively deuterates the ethenyl group’s α- and β-positions.
Exchange Reaction Parameters
| Condition | Value |
|---|---|
| Temperature | 100°C |
| Catalyst | Pt/C (5% w/w) |
| Time | 24 hours |
| D₂O Volume | 10 equivalents |
Efficiency
-
Deuterium Incorporation : 80–85% after 24 hours.
Quality Control and Characterization
Spectroscopic Validation
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 2-Ethenyl-d3-3,5-dimethylpyrazine, and how do they differ in methodology?
- Chemical Synthesis : The compound can be synthesized via condensation of 1,2-diaminopropane with 2,3-pentanedione, yielding isomeric 5,6-dihydropyrazines, followed by dehydrogenation . Isotopic labeling (e.g., deuterium at the ethenyl group) requires substitution with deuterated reagents during synthesis.
- Biosynthesis : In Bacillus subtilis, the compound forms via intermediates like aminoacetone and 2,3-pentanedione from L-threonine and D-glucose under mild conditions . This pathway avoids high-temperature steps typical of chemical synthesis.
- Key Methodological Distinction : Biosynthesis leverages enzymatic catalysis and isotopic precursors (e.g., deuterated glucose), while chemical synthesis relies on stoichiometric control and purification of isomers .
Q. How can researchers characterize and validate the structure of this compound?
- GC-MS and LC-MS/MS : Predicted spectra for the non-deuterated analog include characteristic fragments at m/z 122 (M+) and 107 (M+-CH3), with deuterated forms showing mass shifts consistent with -d3 labeling .
- NMR : Key signals include pyrazine ring protons (δ 8.2–8.5 ppm) and deuterated ethenyl protons (suppressed in ¹H-NMR but detectable via ²H-NMR) .
- Isotopic Purity : Use isotope ratio mass spectrometry (IRMS) to confirm deuterium incorporation, referencing synthetic protocols for labeling efficiency .
Q. What role does this compound play in natural systems, and how is it detected?
- Ecological Signaling : In fire ants, the non-deuterated form (2-ethyl-3,5-dimethylpyrazine) acts as an alarm pheromone, with GC-EAD confirming worker electrophysiological responses .
- Food Aroma : It contributes roasted/nutty notes in fermented foods (e.g., cocoa, coffee), detectable via headspace-SPME-GC-MS at low odor thresholds (~1 ppb) .
Advanced Research Questions
Q. How can isotopic labeling (e.g., d3) be leveraged to study the compound’s metabolic or environmental fate?
- Tracer Studies : Use deuterated this compound in microbial degradation assays. Monitor deuterium retention via GC-IRMS to trace metabolic intermediates .
- Environmental Mobility : Pair deuterated analogs with soil column experiments to assess leaching potential, using LC-MS/MS for quantification at trace levels .
Q. What mechanistic insights explain discrepancies in pyrazine yields between biosynthesis and Maillard reaction pathways?
- Biosynthesis : In Bacillus subtilis, L-threonine degradation produces aminoacetone, which condenses with 2,3-pentanedione to form pyrazines at ambient temperatures .
- Maillard Reaction : Thermal degradation of serine/threonine (120–300°C) generates α-aminocarbonyl intermediates via decarbonylation and Strecker degradation, favoring alkylpyrazines like 2-ethyl-3,5-dimethylpyrazine .
- Resolution of Contradictions : Biosynthesis avoids thermal decomposition of intermediates, enabling higher specificity, while Maillard reactions produce complex mixtures requiring advanced purification .
Q. What strategies optimize the synthesis of enantiomerically pure isomers or deuterated derivatives?
- Chiral Resolution : Use chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate isomers, verified by polarimetry .
- Deuterium Incorporation : Synthesize this compound via deuterated acetylene gas in the final alkylation step, followed by catalytic deuteration of the ethenyl group .
Methodological and Safety Considerations
Q. What analytical controls are critical when quantifying trace amounts of this compound in complex matrices?
- Internal Standards : Use isotopically labeled analogs (e.g., ¹³C-pyrazines) to correct for matrix effects in GC-MS .
- SPME Fiber Selection : Carboxen/PDMS fibers optimize volatile extraction from aqueous or lipid-rich samples .
Q. What safety protocols are recommended for handling deuterated pyrazines in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
